4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile
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Overview
Description
“4-[4-(4-Chlorobenzoyl)piperazin-1-yl]benzonitrile” is a chemical compound with the molecular formula C18H16ClN3O . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H16ClN3O . This indicates the molecular structure of the compound. The compound has a molecular weight of 325.80 .Physical and Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 325.80 . Unfortunately, other physical and chemical properties like boiling point, melting point, etc., are not available in the resources.Scientific Research Applications
Antiviral Applications
Research on 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives has demonstrated significant antiviral activity against Hepatitis C Virus (HCV), highlighting a novel mechanism of action that blocks HCV replication by acting on the HCV entry stage. This class of compounds, particularly L0909, has shown high sensitivity to clinical resistant HCV mutants and synergistic effects with clinical drugs, making it a promising candidate for HCV treatment (Xin-bei Jiang et al., 2020).
Antimicrobial and Antiviral Activities
New urea and thiourea derivatives of piperazine doped with Febuxostat have shown promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activities. This indicates their potential in agricultural and medicinal applications for controlling viral and bacterial infections (R. C. Krishna Reddy et al., 2013).
Antidepressant Applications
The investigation into the oxidative metabolism of Lu AA21004, a novel antidepressant, revealed insights into its metabolic pathways, including the formation of several metabolites through actions of various cytochrome P450 enzymes. This research underscores the importance of understanding the metabolic profiles of new therapeutic agents for better clinical outcomes (Mette G. Hvenegaard et al., 2012).
Cancer Cell Cytotoxicities
A series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cells. These compounds exhibit potential as therapeutic agents in cancer treatment (M. Yarim et al., 2012).
Antipsychotic Applications
The synthesis and characterization of substituted benzamides, including (4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide derivatives, have shown potential atypical antipsychotic activity. These compounds were evaluated for their binding ability to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their relevance in developing new treatments for psychiatric disorders (M. H. Norman et al., 1996).
Safety and Hazards
Properties
IUPAC Name |
4-[4-(4-chlorobenzoyl)piperazin-1-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O/c19-16-5-3-15(4-6-16)18(23)22-11-9-21(10-12-22)17-7-1-14(13-20)2-8-17/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQZPUREBQWJED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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